molecular formula C24H30N2O3 B2917511 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide CAS No. 921541-36-8

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide

Cat. No. B2917511
CAS RN: 921541-36-8
M. Wt: 394.515
InChI Key: IFERWQFCAWWWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C24H30N2O3 and its molecular weight is 394.515. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis and Metabolite Study

The compound's role in the enantioselective synthesis of metabolites of the vasopressin V2 receptor antagonist OPC-31260 through lipase-catalyzed transesterification highlights its significance in pharmacological research. The study successfully prepared chiral acetate and alcohol intermediates, leading to various metabolites while maintaining their absolute configurations, underscoring its potential in developing targeted therapeutic agents (J. Matsubara et al., 2000).

Serotonin-3 Receptor Antagonism

Research into potent serotonin-3 (5-HT3) receptor antagonists discovered that derivatives of the compound exhibit significant antagonistic activity. This finding is crucial for the development of treatments for conditions mediated by the 5-HT3 receptor, such as gastrointestinal disorders and chemotherapy-induced nausea (H. Harada et al., 1995).

Heterocyclic Hybrid Synthesis

A study on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids showcases the compound's utility in creating molecules with potential nonlinear optical (NLO) properties. This research not only advances the understanding of organic electronic materials but also explores their application in optical technologies (A. Almansour et al., 2016).

Novel Polycyclic System Development

The compound's use in creating a new polycyclic system containing the 1,4-benzodiazepine and isoindolinone fragments contributes to the exploration of novel chemical structures with potential therapeutic benefits. This synthesis approach opens avenues for discovering new drugs with unique pharmacological profiles (L. Ukhin et al., 2011).

Antidepressant/Anxiolytic and Anti-Nociceptive Effects Study

The investigation of novel 2-substituted 1,4-benzodiazepine-2-ones derived from the compound for antidepressant, anxiolytic, and anti-nociceptive effects illustrates its importance in developing new treatments for mental health disorders and pain management. The study identifies specific derivatives with promising pharmacological profiles, highlighting the compound's versatility in drug discovery (Harjit Singh et al., 2010).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-16(2)11-12-26-20-10-9-19(14-21(20)29-15-24(4,5)23(26)28)25-22(27)18-8-6-7-17(3)13-18/h6-10,13-14,16H,11-12,15H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFERWQFCAWWWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.